molecular formula C11H15NO3 B2694303 Amino(2-propoxyphenyl)acetic acid CAS No. 1031794-78-1

Amino(2-propoxyphenyl)acetic acid

Cat. No.: B2694303
CAS No.: 1031794-78-1
M. Wt: 209.245
InChI Key: CVVBMIPCLWDJKM-UHFFFAOYSA-N
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Description

Amino(2-propoxyphenyl)acetic acid is an α,α-disubstituted acetic acid derivative featuring a 2-propoxyphenyl group and an amino group attached to the central carbon. This structure places it within a broader class of unnatural amino acids, which are often explored for their bioactivity and utility in pharmaceutical synthesis. For instance, compounds with alkoxy-substituted phenyl groups, such as methoxy or propoxy, demonstrate enhanced lipophilicity and biological activity, as seen in antifungal and antibacterial applications .

Properties

IUPAC Name

2-amino-2-(2-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVBMIPCLWDJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(2-propoxyphenyl)acetic acid can be synthesized through several chemical reactions. One common method involves the reaction of 2-aminoacetophenone with 2-propoxyacetophenone under acidic conditions. This reaction proceeds through an amination process, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Amino(2-propoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amino(2-propoxyphenyl)acetic acid has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of amino(2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors, modulating various biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Substituent Key Synthetic Challenges Reference
Diethyl α-acetoxy-α-(butanoylamino)malonate Butanoylamino High yield (quantitative) but decomposition during purification
2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid Trifluoroacetyl High purity (98% yield) via NMR-confirmed synthesis

Biological Activity

Amino(2-propoxyphenyl)acetic acid (APPA) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of APPA, including its mechanisms of action, chemical properties, and relevant research findings.

The precise mechanism of action for APPA remains under investigation, but it is believed to interact with various biomolecules through its amino and carboxylic acid functionalities. These interactions may lead to modulation of biochemical pathways, potentially influencing cellular responses.

  • Enzyme Interaction : APPA may act as a substrate for specific enzymes, leading to the formation of bioactive metabolites.
  • Receptor Modulation : The compound could influence receptor activity, similar to other amino acid derivatives that modulate neurotransmitter pathways.

1. Antioxidant Activity

Research indicates that compounds similar to APPA exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

APPA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling. This suggests a therapeutic role in conditions characterized by chronic inflammation.

3. Antitumor Activity

Preliminary studies have shown that APPA analogs can inhibit the proliferation of cancer cells. For instance, derivatives have been tested against melanoma cell lines, demonstrating the ability to induce apoptosis and cell cycle arrest.

Case Study 1: In Vitro Studies on Cell Lines

A study evaluated the effects of APPA on A375 melanoma cells, revealing that treatment led to:

  • Inhibition of Cell Migration : The wound healing assay demonstrated a dose-dependent reduction in cell migration.
  • Induction of Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with APPA derivatives.
  • Cell Cycle Arrest : The compound caused G2/M phase arrest, indicating its potential as an antitumor agent.
Treatment Concentration (µM)% Apoptotic CellsCell Migration (% Inhibition)
0.24.320
0.530.150
1.061.480

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of APPA analogs has identified key structural features that enhance biological activity:

  • Alkoxy Group Influence : Variations in the alkoxy group have been shown to affect lipophilicity and receptor binding affinity.
  • Amino Group Modifications : Substituting the amino group with different functionalities can lead to improved potency against specific targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of APPA, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Phenylacetic AcidLacks amino and propoxy groupsLimited biological activity
2-AminoacetophenoneContains an amino groupModerate activity as an analgesic
2-PropoxyacetophenoneContains propoxy but no aminoWeak anti-inflammatory properties

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